Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine structure
944906-24-5 structure
Nome del prodotto:1-(pyrimidin-2-yl)ethan-1-amine
Numero CAS:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Pyrimidin-2-yl)ethanamine
    • 1-(Pyrimidin-2-yl)ethamine
    • 1-pyrimidin-2-ylethanamine
    • 1-PYRIMIDIN-2-YLETHYLAMINE
    • AM804589
    • SB45594
    • 944906-24-5
    • 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
    • FT-0715628
    • EN300-1072131
    • CS-0054426
    • AB59468
    • SCHEMBL310530
    • 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
    • MFCD10697373
    • J-503621
    • AKOS010037500
    • DTXSID70717779
    • α-Methyl-2-pyrimidinemethanamine (ACI)
    • 2-(1-Aminoethyl)pyrimidine
    • [1-(Pyrimidin-2-yl)ethyl]amine
    • (S)-1-(Pyrimidin-2-yl)ethan-1-amine
    • MFCD18632779
    • (R)-1-(2-Pyrimidinyl)ethanamine
    • (1R)-1-pyrimidin-2-ylethanamine
    • SY263077
    • SY382916
    • DB-023511
    • (S)-1-(2-Pyrimidinyl)ethanamine
    • 1-(pyrimidin-2-yl)ethan-1-amine
    • MDL: MFCD27922039
    • Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
    • Chiave InChI: GVPDKCZQAZOFJX-UHFFFAOYSA-N
    • Sorrisi: NC(C)C1N=CC=CN=1

Proprietà calcolate

  • Massa esatta: 123.08000
  • Massa monoisotopica: 123.079647300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 78.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 51.8Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • PSA: 51.80000
  • LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Informazioni sulla sicurezza

1-(pyrimidin-2-yl)ethan-1-amine Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(pyrimidin-2-yl)ethan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM165621-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
$916 2021-08-05
TRC
P997518-100mg
1-​(Pyrimidin-​2-​yl)​ethanamine
944906-24-5
100mg
$414.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-500MG
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
500MG
¥ 1,722.00 2023-04-12
Enamine
EN300-1072131-10g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
10g
$3034.0 2023-10-28
Ambeed
A758353-1g
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95+%
1g
$523.0 2024-04-16
A2B Chem LLC
AI01187-250mg
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95%+
250mg
$610.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125066-250mg
1-(Pyrimidin-2-yl)ethan-1-amine
944906-24-5 97%
250mg
¥2058.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
¥2794.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-250mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
250mg
¥1130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-100mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
100mg
¥842.0 2024-04-16

1-(pyrimidin-2-yl)ethan-1-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of tetrazole substituted arylamides as P2X receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Riferimento
Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Riferimento
Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain
, United States, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease
, United States, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Riferimento
Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Riferimento
Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment
, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
sfd18336
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
A21464
Purezza:99%
Quantità:1g
Prezzo ($):471.0